DI(T-Butylamino)silane is an organosilicon compound with the chemical formula and a molecular weight of 174.36 g/mol. It is classified as an aminosilane due to the presence of tertiary butyl amine groups attached to a silicon atom. This compound is significant in various chemical applications, particularly in surface modification and as a precursor in thin film deposition processes.
DI(T-Butylamino)silane can be sourced from various suppliers, with notable availability through chemical distributors. Its CAS number is 186598-40-3, which aids in its identification in chemical databases.
DI(T-Butylamino)silane belongs to the class of silane compounds, specifically categorized under aminosilanes. These compounds are characterized by their silicon-nitrogen bonds and are often used in materials science and chemistry for their unique reactivity and functional properties.
The synthesis of DI(T-Butylamino)silane can be achieved through two primary methods:
The molecular structure of DI(T-Butylamino)silane consists of a silicon atom bonded to two tertiary butyl amine groups. The structural formula can be represented as follows:
The presence of bulky tertiary butyl groups imparts significant steric hindrance, influencing the compound's reactivity and interaction with other chemical species.
DI(T-Butylamino)silane participates in several important chemical reactions, particularly in the deposition of silicon dioxide and silicon nitride films through processes such as atomic layer deposition (ALD).
The mechanism by which DI(T-Butylamino)silane functions primarily involves its ability to form stable siloxane bonds upon exposure to reactive surfaces or oxidizing agents like ozone.
The thermal stability and reactivity are crucial for applications in semiconductor manufacturing and surface treatments.
DI(T-Butylamino)silane exhibits significant reactivity due to its amine functional groups, allowing it to engage in nucleophilic substitution reactions and participate in cross-linking processes during polymer synthesis.
Relevant data indicates that it can effectively modify surfaces by forming covalent bonds with silanol groups present on silica or glass substrates, enhancing adhesion properties .
DI(T-Butylamino)silane finds extensive use in several scientific fields:
The primary synthetic route to Bis(tert-butylamino)silane (CAS 186598-40-3) involves a ligand exchange reaction between dichlorosilane (SiH₂Cl₂) and tert-butylamine ((CH₃)₃CNH₂). This reaction proceeds through nucleophilic substitution, where tert-butylamine replaces chlorine atoms on silicon. In a representative procedure, dichlorosilane (252.5 g, 2.5 mol) is slowly added to a solution of tert-butylamine (548.6 g, 7.5 mol) in methyl tert-butyl ether (MTBE) at -40°C under argon. The initial stoichiometric ratio of dichlorosilane to tert-butylamine (1:3) ensures complete conversion to intermediate species like (tert-butylamino)chlorosilane (t-BuNH)SiH₂Cl. The reaction mixture is subsequently warmed to 25°C and stirred for 24 hours, during which ammonium hydrochloride salts precipitate. A second charge of tert-butylamine (274.3 g, 3.75 mol) is added between 0-40°C to drive the reaction toward the disubstituted product, Bis(tert-butylamino)silane. The final product is isolated after filtration and fractional distillation, yielding 107.5 g (14.0 mol) of the target compound alongside 31.2 g of the trisilazane byproduct [1].
The choice of methyl tert-butyl ether (MTBE) as the reaction solvent significantly influences reaction kinetics and product distribution. MTBE’s aprotic nature minimizes premature hydrolysis of dichlorosilane, while its low polarity facilitates salt precipitation. The solvent’s moderate boiling point (55°C) allows efficient temperature control during the exothermic amine addition. Notably, cooling the MTBE solution to -40°C before reagent addition suppresses undesirable side reactions, such as polysilazane formation, by slowing the reaction kinetics. The solvent also dissolves the intermediate aminosilane species but not the ammonium hydrochloride byproducts, enabling straightforward filtration. This selective solubility streamlines the purification process and enhances the overall yield of Bis(tert-butylamino)silane [1].
Temperature control and reagent stoichiometry are critical parameters for maximizing Bis(tert-butylamino)silane yield. The reaction employs a multi-stage temperature profile:
Table 1: Temperature and Stoichiometry Optimization
| Stage | Temperature Range | Molar Ratio (SiH₂Cl₂:t-BuNH₂) | Key Outcome |
|---|---|---|---|
| Initial Reaction | -40°C to -20°C | 1:3 | Forms mono-substituted intermediate |
| Equilibration | 25°C (24 h) | - | Completes salt precipitation |
| Secondary Amination | 0°C to 40°C | Cumulative 1:4.5 | Drives formation of disubstituted product |
Stoichiometrically, an overall 1:4.5 molar ratio of dichlorosilane to tert-butylamine ensures complete conversion. The excess amine neutralizes hydrogen chloride byproducts and shifts equilibrium toward the desired product [1] [9].
Maintaining an inert argon atmosphere throughout synthesis is essential due to the extreme moisture sensitivity of both dichlorosilane and Bis(tert-butylamino)silane. The reaction apparatus—a 5-liter 4-necked flask equipped with an argon line, dry-ice condenser, and sub-surface dip-tube—excludes atmospheric moisture and oxygen. This prevents two key degradation pathways:
The ligand exchange reaction invariably produces 1,3,5-Tri-(tert-butyl)-trisilazane (t-BuNH)₃Si₃H₃ as a significant byproduct (31.2 g co-isolated with 107.5 g Bis(tert-butylamino)silane). This cyclic trisilazane forms via condensation of monosubstituted intermediates:
3 (t-BuNH)SiH₂Cl → [(t-BuN)SiH]₃ + 3 HCl Key analytical data for the trisilazane byproduct:
Table 2: Characterization of 1,3,5-Tri-(tert-butyl)-trisilazane Byproduct
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₃₃N₃Si₃ | Confirms cyclic trimeric structure |
| Si-H IR Absorption | 2140.9 cm⁻¹ | Verifies intact Si-H bonds |
| ¹H NMR tert-butyl | 1.19 ppm (18H), 1.37 ppm (9H) | Distinguishes bridging vs. terminal t-Bu groups |
| ¹H NMR N-H | 4.73 ppm (4H) | Indicates secondary amine protons |
Fractional distillation separates Bis(tert-butylamino)silane (lower boiling point) from the trisilazane, with the latter’s structure confirmed by spectral data. The yield of trisilazane increases if stoichiometric imbalances or inadequate temperature control persist during synthesis [1].
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